molecular formula C11H14O4 B13642645 5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione

5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione

Cat. No.: B13642645
M. Wt: 210.23 g/mol
InChI Key: DBQFVVXDTLSWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione is an organic compound with the molecular formula C11H14O4 It is characterized by the presence of an ethoxy group, a furan ring, and a pentane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione typically involves the reaction of ethyl acetoacetate with furfural in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. For example, its furan ring can participate in electron transfer reactions, while the carbonyl groups can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(furan-2-yl)pentane-1,4-dione
  • 1-(furan-2-yl)butane-1,3-dione
  • 5-(furan-3-yl)-2-methylpent-1-en-3-one

Uniqueness

5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

5-ethoxy-1-(furan-2-yl)pentane-1,3-dione

InChI

InChI=1S/C11H14O4/c1-2-14-7-5-9(12)8-10(13)11-4-3-6-15-11/h3-4,6H,2,5,7-8H2,1H3

InChI Key

DBQFVVXDTLSWNY-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)CC(=O)C1=CC=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.